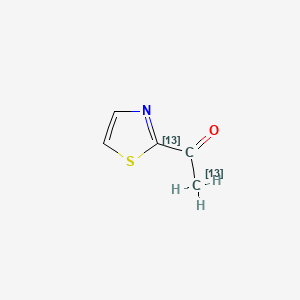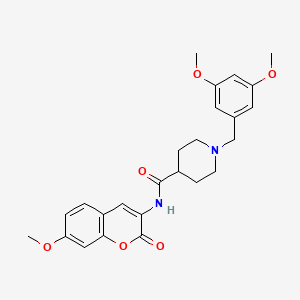
PD-1/PD-L1-IN-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-42 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells by inhibiting the activity of effector T cells. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl scaffold, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity to PD-L1 .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups that may enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially altering the compound’s binding affinity.
Substitution: Substitution reactions are commonly employed to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like 1,4-dioxane, and bases such as potassium acetate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced binding affinities and improved pharmacokinetic profiles. These derivatives are further evaluated for their efficacy in blocking the PD-1/PD-L1 interaction .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in research to understand the mechanisms of immune evasion by cancer cells.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery .
Mécanisme D'action
PD-1/PD-L1-IN-42 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on the surface of T cells. This blockade restores the activity of effector T cells, allowing them to recognize and attack cancer cells. The compound’s mechanism of action involves disrupting the inhibitory signals transmitted by the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-42 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 interaction, such as Incyte-001, Incyte-011, and BMS-1001. While all these compounds aim to block the PD-1/PD-L1 interaction, this compound is unique in its specific binding affinity and pharmacokinetic properties .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities, making this compound a valuable addition to the arsenal of PD-1/PD-L1 inhibitors .
Propriétés
Formule moléculaire |
C85H129N21O24S |
|---|---|
Poids moléculaire |
1861.1 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C85H129N21O24S/c1-8-43(4)67(104-78(123)62-22-17-35-106(62)83(128)60(41-107)101-71(116)53(21-16-34-92-85(90)91)95-79(124)66(89)46(7)108)81(126)102-61(42-131)77(122)98-57(38-49-25-29-51(110)30-26-49)74(119)94-54(31-32-63(87)111)72(117)103-69(45(6)10-3)82(127)105-68(44(5)9-2)80(125)99-58(40-65(113)114)76(121)97-56(37-48-23-27-50(109)28-24-48)73(118)93-52(20-14-15-33-86)70(115)96-55(36-47-18-12-11-13-19-47)75(120)100-59(84(129)130)39-64(88)112/h11-13,18-19,23-30,43-46,52-62,66-69,107-110,131H,8-10,14-17,20-22,31-42,86,89H2,1-7H3,(H2,87,111)(H2,88,112)(H,93,118)(H,94,119)(H,95,124)(H,96,115)(H,97,121)(H,98,122)(H,99,125)(H,100,120)(H,101,116)(H,102,126)(H,103,117)(H,104,123)(H,105,127)(H,113,114)(H,129,130)(H4,90,91,92)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-,69-/m0/s1 |
Clé InChI |
SHLICGSPEYTXGG-UDPVMFHBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)

![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)



![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)

